6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a triazolothiadiazole core substituted with a 3-chlorophenylvinyl group at position 6 and a 4-morpholinylmethyl moiety at position 2.
Properties
IUPAC Name |
4-[[6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c17-13-3-1-2-12(10-13)4-5-15-20-22-14(18-19-16(22)24-15)11-21-6-8-23-9-7-21/h1-5,10H,6-9,11H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJABZIHOIQBKS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound based on various research findings.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring fused with a thiadiazole moiety, which is crucial for its biological activity. The presence of the 3-chlorophenyl and morpholinyl groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5S |
| Molecular Weight | 351.85 g/mol |
| LogP | 2.98 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring through cyclization.
- Introduction of the thiadiazole moiety via condensation reactions.
- Functionalization at positions 2 and 6 with chlorophenyl and morpholinyl groups.
Biological Activity
Research indicates that compounds in this class exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties associated with triazolo-thiadiazoles. In vitro assays demonstrated efficacy against various strains of bacteria and fungi, suggesting potential use in treating infectious diseases .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : Recent studies have highlighted the anticancer activity of similar compounds in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
- Neuroprotective Effects : The morpholinyl group may contribute to neuroprotective properties, as derivatives have been studied for their effects on neurodegenerative diseases .
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various triazolo-thiadiazoles against standard bacterial strains. The synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anti-inflammatory Research : In a controlled experiment using rats, administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .
- Cancer Cell Line Testing : In vitro testing against human cancer cell lines showed that the compound inhibited cell growth significantly at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes .
Pharmacological Applications
Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways. Specifically, it targets the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in mediating inflammatory responses. By inhibiting this pathway, the compound may offer therapeutic benefits in conditions characterized by chronic inflammation .
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. Studies on animal models indicate that it can reduce oxidative stress and neuronal cell death, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Material Science Applications
Synthesis of Functional Materials
In material science, derivatives of triazole compounds are utilized in the synthesis of functional materials. The unique structural characteristics of triazoles allow them to be incorporated into polymers and nanomaterials, enhancing their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronic and photonic devices .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer effects of various triazole derivatives, including our compound of interest. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In another investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative treatment for resistant bacterial infections.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Pharmacology | Enzyme Inhibition | Inhibits p38 MAPK involved in inflammation |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Material Science | Synthesis of Functional Materials | Enhances properties of polymers and nanomaterials |
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
Triazolothiadiazoles exhibit significant variability in substituents, which directly affect their physical and biological properties. Key analogues include:
Key Observations :
- Halogenated Aromatic Groups: The 3-chlorophenylvinyl group in the target compound contrasts with bromo- (Compound 13, ), iodo- (5a, ), and fluorophenyl () substituents.
- Morpholine vs. Heterocyclic Substituents : The 4-morpholinylmethyl group may offer superior solubility compared to adamantyl () or pyridinyl () groups, which are bulkier and more lipophilic.
Structure-Activity Relationships (SAR)
- Position 6 Substitutions : Bulky groups (e.g., adamantyl, naphthoxy) correlate with improved enzyme inhibition and anticancer activity .
- Position 3 Modifications : Morpholinylmethyl and pyridinyl groups enhance solubility and hydrogen-bonding capacity, which may improve bioavailability compared to thione or methylthio groups ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
